

An In-Depth Technical Guide to 5-(p-Tolyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(p-Tolyl)pyrimidin-2-amine

Cat. No.: B1417891

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(p-Tolyl)pyrimidin-2-amine is a heterocyclic aromatic amine that has garnered significant interest within the medicinal chemistry and drug discovery landscape. Its molecular architecture, featuring the well-established 2-aminopyrimidine scaffold, positions it as a valuable building block for the synthesis of targeted therapeutics. The pyrimidine core is a privileged structure, found in numerous FDA-approved drugs, and is known for its ability to mimic phenyl rings while offering improved physicochemical properties and opportunities for specific biological interactions, particularly as a hydrogen-bond donor-acceptor motif in enzyme active sites.^{[1][2][3]} This guide provides a comprehensive overview of the core molecular attributes, a plausible synthetic pathway, expected analytical characterization, and key applications of **5-(p-Tolyl)pyrimidin-2-amine**, with a focus on its role in the development of kinase inhibitors and targeted protein degraders.

Core Molecular Attributes

The fundamental properties of **5-(p-Tolyl)pyrimidin-2-amine** are summarized below. These identifiers are critical for sourcing, regulatory documentation, and computational modeling.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ N ₃	[4]
Molecular Weight	185.23 g/mol	[4]
CAS Number	31408-17-0	[4]
IUPAC Name	5-(4-methylphenyl)pyrimidin-2-amine	[5]
Common Synonyms	5-(p-Tolyl)pyrimidin-2-amine	[4]
Storage Conditions	Room temperature, inert atmosphere, protect from light	[5]

The 2-Aminopyrimidine Scaffold: A Privileged Motif in Medicinal Chemistry

The 2-aminopyrimidine core is not merely a structural component but a cornerstone of modern drug design. Its prevalence in therapeutics stems from its remarkable versatility as a bioisostere for other aromatic systems and its intrinsic ability to engage in specific, high-affinity interactions with biological targets.[3]

Key Advantages:

- **Hinge-Binding Motif:** In protein kinases, the 2-aminopyrimidine moiety is a classic "hinge binder." The arrangement of its nitrogen atoms allows it to form crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding pocket. This interaction is fundamental to the mechanism of many kinase inhibitors.[6]
- **Physicochemical Properties:** Replacing a phenyl ring with a pyrimidine can favorably modulate a compound's properties. The nitrogen atoms can improve aqueous solubility, alter metabolic stability, and fine-tune the electronic character of the molecule, all of which are critical parameters in drug development.
- **Synthetic Tractability:** Pyrimidine chemistry is well-established, allowing for the facile introduction of diverse substituents at various positions. This enables the systematic

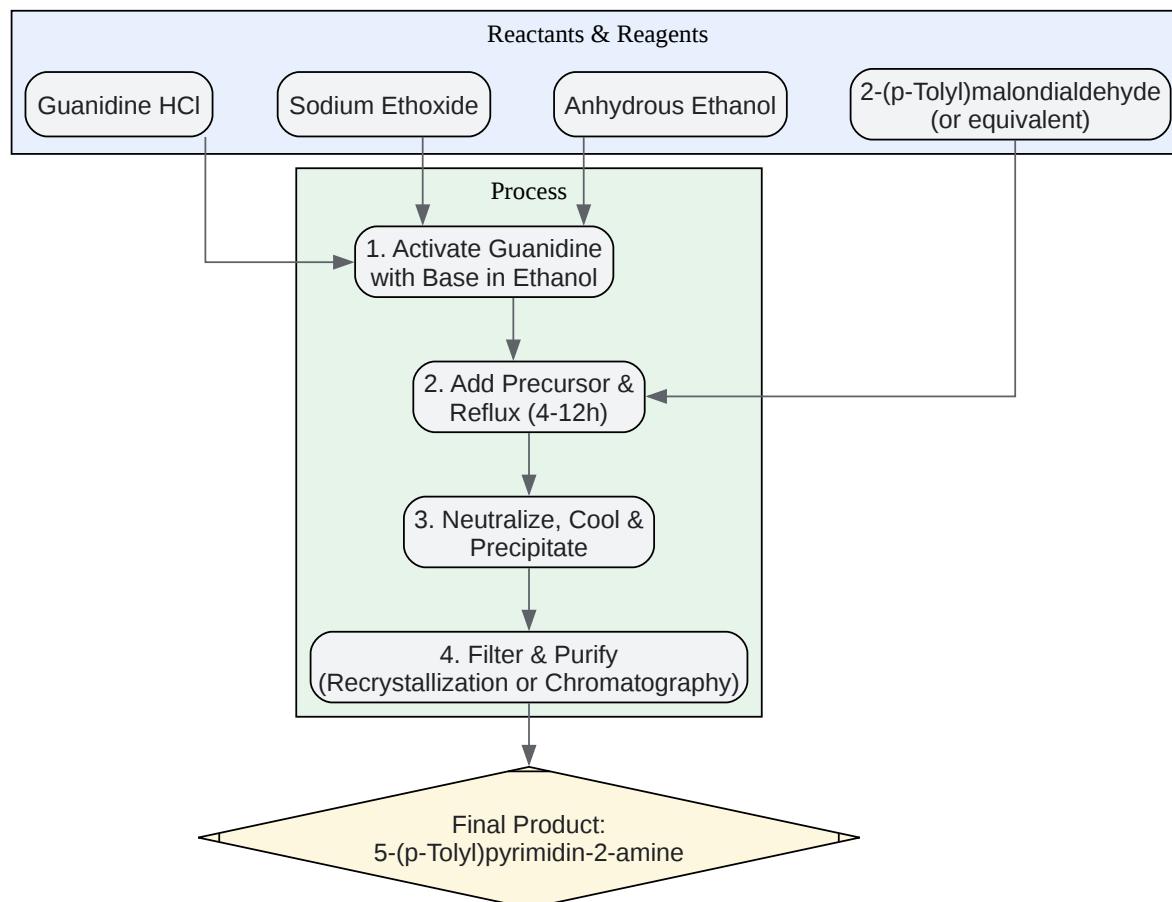
exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.[7][8]

The widespread application of this scaffold is evident in the number of pyrimidine-containing drugs approved by the FDA for treating a vast range of diseases, from cancers to infectious diseases and neurological disorders.[2][9]

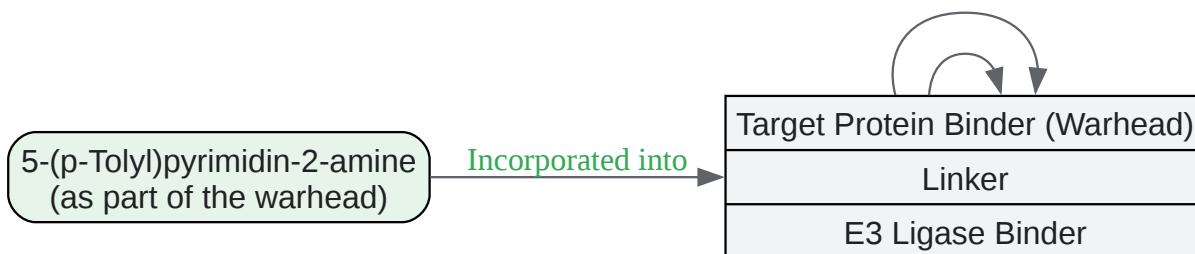
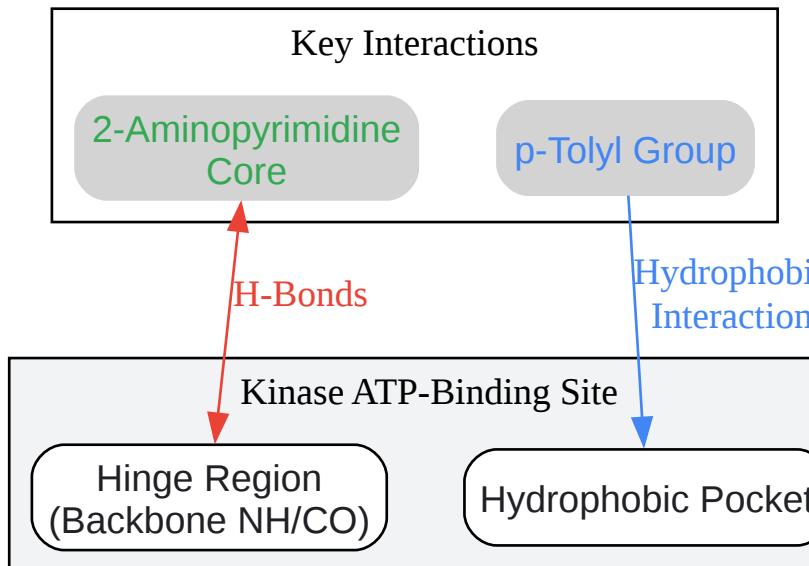
Synthesis and Characterization

While numerous methods exist for pyrimidine synthesis, a robust and common approach for constructing the 2-aminopyrimidine ring is the condensation of guanidine with a 1,3-dielectrophile precursor.

Plausible Synthetic Protocol: Guanidine Condensation


This protocol describes a representative synthesis of **5-(p-Tolyl)pyrimidin-2-amine**. The key causality is the cyclocondensation reaction between guanidine, which provides the N-C-N (amidine) core of the final product, and a β -ketoaldehyde or its equivalent bearing the p-tolyl group.

Step-by-Step Methodology:



- **Precursor Synthesis:** Synthesize the intermediate, 2-(p-Tolyl)malondialdehyde, or a suitable protected equivalent (e.g., an enol ether). This can often be achieved via a Vilsmeier-Haack type reaction on 1-methyl-4-(prop-1-en-2-yl)benzene or related precursors.
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve guanidine hydrochloride (1.2 equivalents) and a base such as sodium methoxide or sodium ethoxide (2.5 equivalents) in anhydrous ethanol.
- **Condensation:** To the stirred solution of activated guanidine, add the 2-(p-Tolyl)malondialdehyde precursor (1.0 equivalent) dissolved in a minimal amount of ethanol.
- **Reaction Execution:** Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- **Work-up and Isolation:** Upon completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl) until the pH is ~7. This will precipitate the crude product.
- **Purification:** Filter the crude solid, wash with cold water and then a minimal amount of cold ethanol. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or purify via column chromatography on silica gel to yield the final product, **5-(p-Tolyl)pyrimidin-2-amine**.

Visualizing the Synthetic Workflow

5-(p-Tolyl)pyrimidin-2-amine Derivative

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chiralen.com [chiralen.com]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of isomeric 5-(phenylsulphonyl)pyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. iasp-pain.org [iasp-pain.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-(p-Tolyl)pyrimidin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1417891#5-p-tolyl-pyrimidin-2-amine-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com